BenchChemオンラインストアへようこそ!

5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol

Lipophilicity Drug-likeness Membrane permeability

5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol is a dichlorinated tetrahydroquinolin-8-ol derivative (C₉H₉Cl₂NO, MW 218.08) featuring chlorine atoms at the 5- and 7-positions and a phenolic hydroxyl at the 8-position on a partially saturated quinoline scaffold. It is supplied as a research chemical with a typical purity of 97–98%.

Molecular Formula C9H9Cl2NO
Molecular Weight 218.08
CAS No. 485403-38-1
Cat. No. B2694288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol
CAS485403-38-1
Molecular FormulaC9H9Cl2NO
Molecular Weight218.08
Structural Identifiers
SMILESC1CC2=C(C(=C(C=C2Cl)Cl)O)NC1
InChIInChI=1S/C9H9Cl2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h4,12-13H,1-3H2
InChIKeyOOYLCPWMVWUZDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol (CAS 485403-38-1): Physicochemical Identity and Procurement-Relevant Specifications


5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol is a dichlorinated tetrahydroquinolin-8-ol derivative (C₉H₉Cl₂NO, MW 218.08) featuring chlorine atoms at the 5- and 7-positions and a phenolic hydroxyl at the 8-position on a partially saturated quinoline scaffold . It is supplied as a research chemical with a typical purity of 97–98% . The compound is structurally intermediate between fully aromatic 5,7-dichloro-8-quinolinol (Chloroxine) and unsubstituted 1,2,3,4-tetrahydroquinolin-8-ol, offering a distinct combination of lipophilicity (computed LogP ~3.06) and hydrogen-bond donor/acceptor capacity (TPSA 32.26 Ų; 2 H-donors, 2 H-acceptors) .

Why 5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol Cannot Be Replaced by In-Class Analogs Without Experimental Validation


Within the tetrahydroquinolin-8-ol and 8-quinolinol families, minor structural perturbations produce large shifts in physicochemical and biological behavior. The target compound's saturation of the pyridine ring distinguishes it from the fully aromatic 5,7-dichloro-8-quinolinol (Chloroxine), altering pKa by nearly 7 log units and fundamentally changing the ionization state at physiological pH . Relative to the unsubstituted 1,2,3,4-tetrahydroquinolin-8-ol, the 5,7-dichloro substitution raises LogP by approximately 1.1–1.5 units, which directly impacts membrane partitioning, protein binding, and metabolic clearance . Even the addition of a single methyl group at the 2-position (CAS 883549-04-0) introduces measurable differences in antimicrobial potency and cytotoxicity . These non-linear structure–property relationships mean that generic substitution without explicit comparative data carries a high risk of altered efficacy, selectivity, or pharmacokinetics.

Quantitative Differentiation Evidence for 5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol Against Key Comparators


Lipophilicity (LogP) Differential: 5,7-Dichloro-Tetrahydroquinolin-8-ol vs. Unsubstituted Parent

The target compound exhibits a computed LogP of 3.0571, which is approximately 1.1–1.5 log units higher than that of the unsubstituted 1,2,3,4-tetrahydroquinolin-8-ol (LogP 1.52–1.89, depending on the prediction method) . This difference, driven by the two chlorine substituents, places the target compound in a more favorable lipophilicity range for passive membrane permeation while remaining below the LogP >5 threshold commonly associated with poor solubility and promiscuous binding [1].

Lipophilicity Drug-likeness Membrane permeability

Ionization State (pKa) Differentiation: Tetrahydro vs. Fully Aromatic 5,7-Dichloro Analog

The predicted pKa of the target compound is 9.23 ± 0.20, reflecting the basicity of the secondary amine in the saturated ring . In marked contrast, the fully aromatic analog 5,7-dichloro-8-quinolinol (Chloroxine, CAS 773-76-2) has a predicted pKa of approximately 2.30 [1]. At physiological pH (7.4), the target compound is predominantly neutral (free base), whereas Chloroxine is >99.999% ionized (anionic). This 6.9-unit pKa difference constitutes a fundamental divergence in speciation, solubility, and target engagement.

Ionization state pH-dependent solubility Receptor binding

Antimicrobial Potency Class Inference: Nearest Analog (2-Methyl Derivative) Establishes Activity Floor

The closest structurally characterized analog, 5,7-dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol (CAS 883549-04-0), inhibits methicillin-resistant Staphylococcus aureus (MRSA) growth by 90% and Candida albicans growth by 85% at a concentration of 32 μg/mL . The target compound differs only by the absence of the 2-methyl group, a modification that alters both steric hindrance around the chelating N,O-pocket and the conformational preference of the saturated ring. This class-level inference establishes that the 5,7-dichloro-8-hydroxy-tetrahydroquinoline pharmacophore retains intrinsic antimicrobial capacity, with the precise potency and spectrum modulated by ring substitution.

Antimicrobial MRSA Candida albicans Structure–activity relationship

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Capacity: Consistent Drug-Likeness Across the Tetrahydroquinolin-8-ol Series

The target compound has a computed TPSA of 32.26 Ų, with 2 hydrogen-bond donors and 2 hydrogen-bond acceptors . This TPSA value is identical to that of the unsubstituted 1,2,3,4-tetrahydroquinolin-8-ol and well below the 60 Ų threshold often associated with poor oral absorption and the 90 Ų limit for blood–brain barrier permeation [1]. In contrast, the fully aromatic 5,7-dichloro-8-quinolinol has a lower TPSA (~33 Ų but with only 1 H-donor), and the 2-methyl analog has the same TPSA but with an additional rotatable bond. The target compound's balanced H-bond profile, combined with its moderate LogP and low molecular weight, places it within favorable drug-like chemical space.

Drug-likeness TPSA Oral bioavailability CNS penetration

Synthetic Lineage: Catalytic Hydrogenation of 5,7-Dichloro-8-quinolinol Yields the Target Tetrahydro Derivative

A general synthetic route to halogen-containing 1,2,3,4-tetrahydroquinolin-8-ols has been established via liquid-phase catalytic hydrogenation of the corresponding substituted quinolin-8-ols [1]. Applied to the 5,7-dichloro series, this means the target compound can be obtained by reduction of commercially available 5,7-dichloro-8-quinolinol (Chloroxine, CAS 773-76-2). The target compound is currently available from multiple suppliers at 97–98% purity (HPLC) in quantities from 100 mg to 500 mg . This synthetic traceability to a well-characterized aromatic precursor provides a defined quality-control anchor, as residual starting material can be monitored by HPLC or GC-MS.

Synthesis Catalytic hydrogenation Chemical provenance Purity

Priority Application Scenarios for 5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol Based on Quantitative Differentiation Evidence


Antimicrobial Lead Optimization: Head-to-Head Screening Against the 2-Methyl Analog

The class-level inference from the 2-methyl analog (90% MRSA inhibition at 32 μg/mL) positions the target compound as a minimalist scaffold for structure–activity relationship (SAR) studies . Because the target lacks the 2-methyl substituent, it provides a baseline for quantifying the steric and electronic contribution of the 2-position to antimicrobial potency. Researchers should prioritize MIC determination against Gram-positive (MRSA, S. aureus) and fungal (C. albicans) panels in direct comparison with the 2-methyl analog under identical broth microdilution conditions, enabling isolation of the 2-substituent effect.

Drug-Likeness Profiling: Comparative Physicochemical Benchmarking for Oral Bioavailability Prediction

With a LogP of 3.06, TPSA of 32.26 Ų, MW of 218.08, and zero rotatable bonds, the target compound occupies highly favorable drug-like chemical space . Its ionization profile (predominantly neutral at pH 7.4, pKa ~9.2) differentiates it sharply from the ionized aromatic analog Chloroxine (pKa ~2.3) . These properties make the compound an ideal candidate for parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer transport studies, where its performance can be directly compared to both the unsubstituted parent and the aromatic analog to quantify the contribution of saturation and chlorination to passive permeability.

Metal Chelation Studies: Exploring the 8-Hydroxy-Tetrahydroquinoline Pharmacophore for Metalloenzyme Inhibition

The 8-hydroxyl group adjacent to the ring nitrogen forms a classic bidentate metal-chelating motif, a feature shared with 8-hydroxyquinoline but modulated by the saturated ring's altered electronics. Published data on the 2-methyl analog demonstrate chelation of Fe³⁺ and Zn²⁺ as a mechanism of antimicrobial action . The target compound, with its zero rotatable bonds and distinct conformational preference, may exhibit different metal-binding affinity and selectivity. Researchers investigating metalloenzyme inhibitors (e.g., histone deacetylases, matrix metalloproteinases, or viral integrases) can use the target compound as a core scaffold for metal-binding pharmacophore design, with comparative ITC or SPR measurements against the aromatic analog.

Reference Standard for Analytical Method Development in Tetrahydroquinoline Synthesis

The established synthetic route—catalytic hydrogenation of 5,7-dichloro-8-quinolinol—generates a product with a characteristic melting point (94–96 °C) and GC-MS spectrum (available via SpectraBase) . The compound serves as a well-defined reference standard for monitoring hydrogenation reaction progress, quantifying residual aromatic starting material, and validating purity in process chemistry workflows. Its availability at 97–98% purity from multiple independent suppliers supports its use as a cross-laboratory quality control benchmark.

Quote Request

Request a Quote for 5,7-Dichloro-1,2,3,4-tetrahydroquinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.